N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methyl, piperidine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Hydroamination: This method involves the addition of an amine to an alkene, facilitated by a catalyst.
Coupling Reactions: These reactions are used to link different parts of the molecule, often employing palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine .
Scientific Research Applications
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENESULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: This compound is a potential candidate for drug development due to its complex structure and functional groups, which may interact with various biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s interactions with enzymes and receptors can be studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline .
- N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide .
- 1-(2-hydroxy-2-methylpropan-2-yl)piperidine-4-carboxamide .
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C31H35N5O4S |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-[4-[4-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N5O4S/c1-21-11-12-23(19-27(21)41(39,40)35-31(2,3)20-37)28-25-9-5-6-10-26(25)29(34-33-28)32-24-15-13-22(14-16-24)30(38)36-17-7-4-8-18-36/h5-6,9-16,19,35,37H,4,7-8,17-18,20H2,1-3H3,(H,32,34) |
InChI Key |
KRXIJTYSMQZFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5)S(=O)(=O)NC(C)(C)CO |
Origin of Product |
United States |
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